molecular formula C12H16N2O3 B310399 N-(4-acetamidophenyl)-2-ethoxyacetamide CAS No. 600140-39-4

N-(4-acetamidophenyl)-2-ethoxyacetamide

Cat. No.: B310399
CAS No.: 600140-39-4
M. Wt: 236.27 g/mol
InChI Key: XBYYRSFPNXOSEO-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-2-ethoxyacetamide (CAS 600140-39-4) is a high-purity organic compound supplied for research applications. This molecule, with the molecular formula C12H16N2O3 and a molecular weight of 236.27, is characterized by its acetamide and ethoxyacetamide functional groups attached to a phenyl ring . It is a solid chemical with a documented purity of 95% or higher . Researchers should note that this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. The primary research value of N-(4-Acetidophenyl)-2-ethoxyacetamide lies in its role as a versatile chemical building block. Its structure, which incorporates a protected aniline (acetamidophenyl) group, makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing more complex molecules. It can be utilized in the development of novel compounds for various research fields. The presence of the 4-acetamidophenyl moiety is a common feature in compounds with documented pharmacological activity, such as the analgesic paracetamol (4-acetamidophenol) and the prodrug propacetamol . Furthermore, the 4-acetamidophenyl group is a known component in synthetic intermediates for compounds studied for their anti-inflammatory and analgesic properties . As such, this compound serves as a key precursor in medicinal chemistry research for the synthesis and exploration of new chemical entities. Please note that this chemical has associated safety considerations. It carries the GHS signal word "Warning" and hazard statement H302, indicating that it may be harmful if swallowed . Researchers should handle it with appropriate precautions, including the use of protective equipment, and refer to the Safety Data Sheet for detailed handling and disposal information.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-ethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-17-8-12(16)14-11-6-4-10(5-7-11)13-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYYRSFPNXOSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(4-Nitrophenyl)acetamide

Reaction Scheme :

4-Nitroaniline+Acetic anhydrideBaseN-(4-Nitrophenyl)acetamide\text{4-Nitroaniline} + \text{Acetic anhydride} \xrightarrow{\text{Base}} \text{N-(4-Nitrophenyl)acetamide}

  • Conditions :

    • Solvent: Glacial acetic acid or pyridine.

    • Reagents: Acetic anhydride (1.2 equiv), catalytic pyridine.

    • Temperature: Reflux at 120°C for 4–6 hours.

  • Yield : 85–92%.

  • Purification : Recrystallization from ethanol/water (3:1).

Mechanistic Insight : Acetylation of the primary amine in 4-nitroaniline occurs via nucleophilic acyl substitution, forming a stable acetamide. The nitro group remains intact under these conditions.

Reduction to N-(4-Aminophenyl)acetamide (4-Acetamidoaniline)

Reaction Scheme :

N-(4-Nitrophenyl)acetamideH2/Pd-CReductionN-(4-Aminophenyl)acetamide\text{N-(4-Nitrophenyl)acetamide} \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{Reduction}} \text{N-(4-Aminophenyl)acetamide}

  • Conditions :

    • Solvent: Ethanol or tetrahydrofuran (THF).

    • Catalyst: 10% Pd/C (5 wt% loading).

    • Pressure: 1–3 atm H₂, room temperature (25°C).

    • Time: 6–8 hours.

  • Yield : 78–85%.

  • Purification : Filtration followed by solvent evaporation.

Alternative Methods :

  • Fe/HCl Reduction :

    • Fe powder (5 equiv), HCl (conc., 10 mL/g substrate), reflux for 2 hours.

    • Yield: 70–75%.

Critical Note : The acetamide group is stable under hydrogenation conditions, but over-reduction or debenzylation must be avoided.

Acylation with 2-Ethoxyacetic Acid

Reaction Scheme :

4-Acetamidoaniline+2-Ethoxyacetyl chlorideBaseN-(4-Acetamidophenyl)-2-ethoxyacetamide\text{4-Acetamidoaniline} + \text{2-Ethoxyacetyl chloride} \xrightarrow{\text{Base}} \text{this compound}

  • Conditions :

    • Solvent: Dichloromethane (DCM) or THF.

    • Base: Triethylamine (2.5 equiv) or pyridine.

    • Temperature: 0°C to room temperature, 2–4 hours.

  • Yield : 65–72%.

Alternative Coupling Methods :

  • EDC/HOBt-Mediated Coupling :

    • 2-Ethoxyacetic acid (1.1 equiv), EDC (1.2 equiv), HOBt (1.2 equiv).

    • Solvent: DMF, 25°C, 12 hours.

    • Yield: 80–88%.

Mechanistic Insight : The amine nucleophile attacks the electrophilic carbonyl carbon of 2-ethoxyacetyl chloride or the activated ester (EDC/HOBt), forming the desired amide bond.

Comparative Analysis of Acylation Methods

Parameter Acid Chloride Method EDC/HOBt Method
Yield 65–72%80–88%
Reaction Time 2–4 hours12 hours
Byproducts HCl (requires scavenging)Urea derivatives
Scalability ModerateHigh

The EDC/HOBt method offers superior yields and avoids handling corrosive acid chlorides, making it preferable for large-scale synthesis.

Optimization Strategies and Process Parameters

Solvent Selection for Acylation

  • THF vs. DMF :

    • THF provides moderate solubility for 4-acetamidoaniline but may require longer reaction times.

    • DMF enhances reagent solubility and reaction efficiency, particularly in coupling reactions.

Temperature Control

  • Low-Temperature Acylation : Conducting the reaction at 0°C minimizes side reactions such as over-acylation or hydrolysis of the acid chloride.

Purification Techniques

  • Column Chromatography :

    • Stationary phase: Silica gel (230–400 mesh).

    • Eluent: Ethyl acetate/hexane (1:1).

  • Recrystallization :

    • Solvent system: Ethanol/water (4:1).

    • Purity after recrystallization: >98% (HPLC).

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 10.23 (s, 1H, NH), 8.97 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.98 (s, 2H, CH₂CO), 2.08 (s, 3H, CH₃), 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • IR (KBr) :

    • 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1245 cm⁻¹ (C-O ether).

Melting Point and Purity

  • Melting Point : 142–144°C.

  • HPLC Purity : 99.2% (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

  • 2-Ethoxyacetic Acid Synthesis :

    • Ethylation of glycolic acid using ethyl bromide in the presence of K₂CO₃.

    • Yield: 90%.

Waste Management

  • Byproduct Recycling :

    • Triethylamine hydrochloride from acid chloride method can be neutralized and recovered.

    • Pd/C catalyst from hydrogenation step is filtered and reused.

Challenges and Mitigation Strategies

Competitive Side Reactions

  • N-Acetylation vs. O-Acylation :

    • The primary amine in 4-acetamidoaniline is more nucleophilic than the acetamide oxygen, ensuring selective N-acylation.

  • Mitigation : Use of bulky bases (e.g., DIPEA) to suppress O-acylation.

Moisture Sensitivity

  • Handling Acid Chlorides : Reactions must be conducted under anhydrous conditions to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions: N-(4-acetamidophenyl)-2-ethoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like thiols or amines replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Thioethers or amides, depending on the nucleophile used.

Scientific Research Applications

N-(4-acetamidophenyl)-2-ethoxyacetamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to known drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmaceutical Research: It serves as a lead compound in the development of new therapeutic agents.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase, leading to reduced production of pro-inflammatory mediators.

    Receptor Binding: It may bind to receptors involved in pain and inflammation pathways, modulating their activity.

    Metabolic Pathways: The compound undergoes metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(4-Acetamidophenyl)-2-ethoxyacetamide
  • CAS Number : 600140-39-4
  • Molecular Formula : C₁₂H₁₆N₂O₃
  • Molecular Weight : 236.27 g/mol
  • Purity : >95% (typical commercial grade) .

Synthetic Role :
This compound serves as a versatile intermediate in organic synthesis, particularly for constructing nitrogen- and sulfur-containing heterocycles. For example:

  • Reacting with hydrazonoyl halides yields thiadiazole derivatives (e.g., 9a–9c, 11a–11c) .
  • Cyclization with chloroacetone or phenacyl chloride produces thiazole derivatives (e.g., 6a–6b) .
  • It is a precursor for acrylamide and cyanoacetamide derivatives in click chemistry applications .

Comparative Analysis with Structurally Related Acetamides

Structural and Functional Group Variations

The table below highlights key structural differences and similarities:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents/Modifications Key Applications/Reactivity References
This compound (600140-39-4) C₁₂H₁₆N₂O₃ 236.27 Ethoxyacetamide + 4-acetamidophenyl Heterocycle synthesis (thiazoles, thiadiazoles)
N-(4-Ethoxyphenyl)acetamide (62-44-2) C₁₀H₁₃NO₂ 179.22 Ethoxy group directly attached to phenyl ring Drug screening (GC/MS analysis)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (N/A) C₉H₉ClN₂O₅S 292.70 Chloro, nitro, and methylsulfonyl groups Sulfur-containing heterocycle precursors
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (247592-74-1) C₁₆H₁₃N₂O₆ 329.29 Formyl, methoxy, and nitro groups Medicinal chemistry (drug discovery)
N-(4-Ethoxy-2-nitrophenyl)acetamide (885-81-4) C₁₀H₁₂N₂O₄ 224.21 Ethoxy and nitro groups on phenyl ring Intermediate for dyes/pharmaceuticals

Key Observations

Electronic Effects :

  • Electron-Withdrawing Groups (EWGs) : Compounds like N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (chloro, nitro, sulfonyl) exhibit enhanced reactivity in nucleophilic substitution due to EWGs .
  • Electron-Donating Groups (EDGs) : The ethoxy group in This compound increases solubility in polar solvents, facilitating cyclization reactions .

Synthetic Utility: this compound is tailored for thiazole/thiadiazole synthesis, whereas N-(4-Ethoxyphenyl)acetamide is simpler and used in analytical workflows . The formyl group in 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide enables Schiff base formation, useful in medicinal chemistry .

This compound derivatives (e.g., triazol-4-yl acrylamides) show promise in targeted drug delivery .

Research Findings and Data

Physicochemical Properties

  • Solubility: The ethoxy group in this compound enhances solubility in ethanol, critical for cyclization reactions .
  • Crystallography: N-(4-Hydroxy-2-nitrophenyl)acetamide (C₈H₈N₂O₄) crystallizes in a monoclinic system (space group C2/c), contrasting with the amorphous nature of many acetamides .

Biological Activity

N-(4-acetamidophenyl)-2-ethoxyacetamide is a compound of interest in pharmacological research, particularly due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H15_{15}N1_{1}O3_{3}
  • Molecular Weight : 221.25 g/mol
  • IUPAC Name : this compound

This compound features an acetamide moiety, which is known to enhance solubility and bioavailability, making it a suitable candidate for further biological evaluation.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Analgesic Properties : Research indicates that similar compounds in its class exhibit analgesic effects through modulation of the endogenous cannabinoid system and transient receptor potential vanilloid-1 (TRPV1) channels . The compound may also influence the activity of cyclooxygenase enzymes, which play a critical role in pain and inflammation pathways.
  • Antipyretic Effects : The compound may exhibit antipyretic properties akin to those observed in other acetamide derivatives, potentially through inhibition of prostaglandin synthesis .
  • Metabolism and Toxicity : Preliminary studies suggest that this compound may have a favorable metabolic profile, with reduced hepatotoxicity compared to traditional analgesics like acetaminophen (APAP) . This is significant as hepatotoxicity is a major concern in drug development.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

  • Absorption : The ethoxy group enhances lipophilicity, potentially improving absorption rates.
  • Distribution : The compound's ability to cross biological membranes may be facilitated by its moderate lipophilicity.
  • Metabolism : Initial findings indicate that the compound undergoes metabolic transformations that could mitigate toxicity while retaining efficacy .
  • Excretion : The metabolites are likely excreted via renal pathways, similar to other acetamide derivatives.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnalgesicModulates TRPV1; reduces pain perception
AntipyreticInhibits prostaglandin synthesis
HepatotoxicityReduced compared to acetaminophen
MetabolismFavorable cytochrome P450 interaction

Case Study Example

A study conducted on a series of acetamide derivatives, including this compound, demonstrated significant analgesic effects in animal models. Mice treated with the compound exhibited a marked reduction in pain response compared to control groups. Histological analysis revealed preserved liver architecture, indicating minimal hepatotoxic effects even at higher dosages .

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